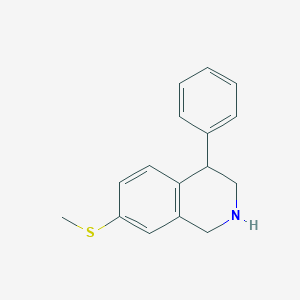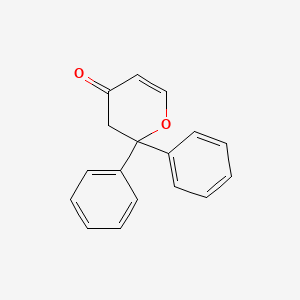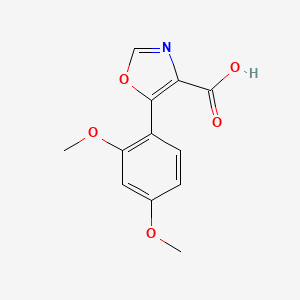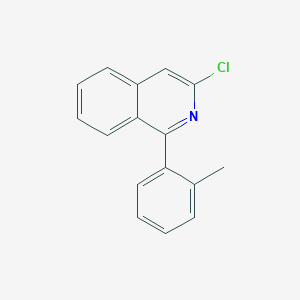
Isoquinoline, 3-chloro-1-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-(o-tolyl)isoquinoline: is a chemical compound belonging to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(o-tolyl)isoquinoline typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is a common method for forming carbon-carbon bonds.
Cyclization Reactions: Isoquinoline derivatives can be synthesized through cyclization reactions involving aniline and aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Chloro-1-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
3-Chloro-1-(o-tolyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: This compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of isoquinoline derivatives with biological targets.
作用機序
The mechanism of action of 3-Chloro-1-(o-tolyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of 3-Chloro-1-(o-tolyl)isoquinoline, with a simpler structure and different chemical properties.
Uniqueness
3-Chloro-1-(o-tolyl)isoquinoline is unique due to the presence of the chloro and o-tolyl groups, which confer specific chemical reactivity and biological activity that are not observed in simpler isoquinoline derivatives .
特性
CAS番号 |
89721-08-4 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC名 |
3-chloro-1-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(17)18-16/h2-10H,1H3 |
InChIキー |
KJVVRAVANVKABV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



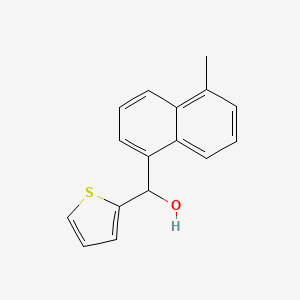
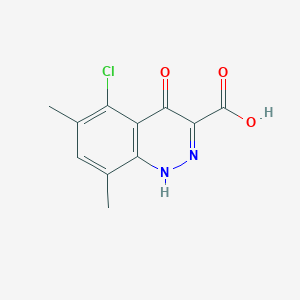
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)


![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)
